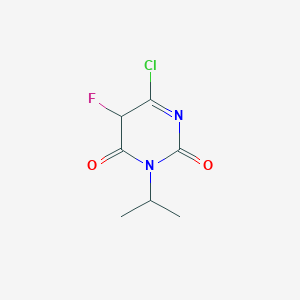![molecular formula C15H9N B11895809 4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H9N It is a derivative of biphenyl, where an ethynyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile typically involves the coupling of 4-bromo-[1,1’-biphenyl]-2-carbonitrile with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitrile group, making it less polar and potentially less reactive in certain contexts.
4-Bromo-[1,1’-biphenyl]-2-carbonitrile: Contains a bromine atom instead of an ethynyl group, affecting its reactivity and applications.
4-Ethynyl-[1,1’-biphenyl]-4-carbonitrile: The position of the nitrile group is different, which can influence the compound’s chemical properties and reactivity.
Uniqueness
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct chemical properties
Properties
Molecular Formula |
C15H9N |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethynyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-8-9-15(14(10-12)11-16)13-6-4-3-5-7-13/h1,3-10H |
InChI Key |
QKLBJBRUBWBLAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)



![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)





